4-(Piperidin-1-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-(Piperidin-1-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that features a piperidine ring attached to a triazine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Compounds with a piperidine nucleus, such as this one, have been utilized in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been shown to exhibit a wide variety of biological activities . For instance, 4,4-disubstituted N-benzyl piperidines have been shown to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Result of Action
Piperidine derivatives have been shown to exhibit a wide variety of biological activities .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and functional groups of the piperidine derivative .
Cellular Effects
Piperidine derivatives have been reported to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine typically involves the nucleophilic substitution reaction of 2-chloro-4,6-diamino-1,3,5-triazine with piperidine. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile, under reflux conditions. The reaction can be represented as follows:
2-chloro-4,6-diamino-1,3,5-triazine+piperidine→this compound+HCl
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted triazines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and dyes.
Comparison with Similar Compounds
4-(Piperidin-1-yl)-1,3,5-triazine: Similar structure but lacks the amino group.
4-(Morpholin-4-yl)-1,3,5-triazin-2-amine: Contains a morpholine ring instead of a piperidine ring.
4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness: 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine is unique due to the presence of both the piperidine ring and the amino group on the triazine core, which can confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
4-piperidin-1-yl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5/c9-7-10-6-11-8(12-7)13-4-2-1-3-5-13/h6H,1-5H2,(H2,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKADPKWCIVAPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495050 |
Source
|
Record name | 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20495050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32330-92-0 |
Source
|
Record name | 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20495050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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